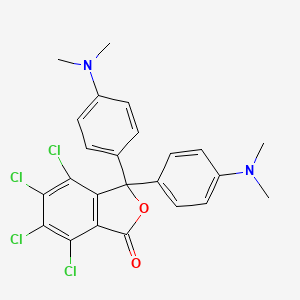
(2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C10H21ClN2O3 . This compound is known for its unique structure, which includes a hydroxy group, an oxoallyl group, and a trimethylammonium group. It is commonly used in various chemical and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride typically involves the reaction of trimethylamine with (2-hydroxy-3-methoxypropyl)amine in the presence of acryloyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment. The process is carried out in a cleanroom environment to prevent contamination and ensure the quality of the final product. The production capacity can range from kilograms to metric tons, depending on the demand.
Análisis De Reacciones Químicas
Types of Reactions: (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.
Reduction: The oxoallyl group can be reduced to form saturated compounds.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield oxo compounds, while reduction of the oxoallyl group can produce saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride is used as a reagent in various organic synthesis reactions. It is also employed in the preparation of polymers and copolymers .
Biology: In biological research, this compound is used as a biochemical tool to study cellular processes and molecular interactions. It can be used to modify proteins and nucleic acids for various experimental purposes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its antimicrobial and antiviral properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of cleaning agents and disinfectants .
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. The pathways involved in its action include nucleophilic substitution and oxidation-reduction reactions .
Comparación Con Compuestos Similares
- (2-Hydroxy-3-methacryloyloxypropyl)trimethylammonium chloride
- (3-Acrylamidopropyl)trimethylammonium chloride
- (2-Hydroxy-3-methoxypropyl)trimethylammonium chloride
Comparison: Compared to these similar compounds, (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride is unique due to its specific combination of functional groups. This unique structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
94110-15-3 |
|---|---|
Fórmula molecular |
C10H21ClN2O3 |
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
[2-hydroxy-3-[(prop-2-enoylamino)methoxy]propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-5-10(14)11-8-15-7-9(13)6-12(2,3)4;/h5,9,13H,1,6-8H2,2-4H3;1H |
Clave InChI |
LNCULBSXNIPYON-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC(COCNC(=O)C=C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


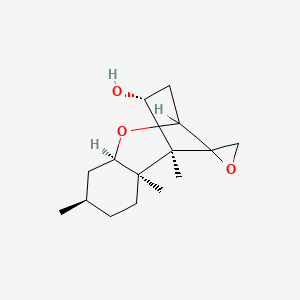


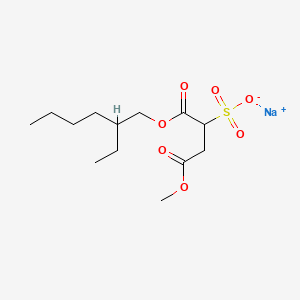
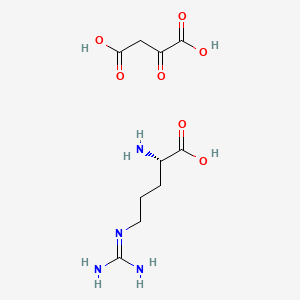
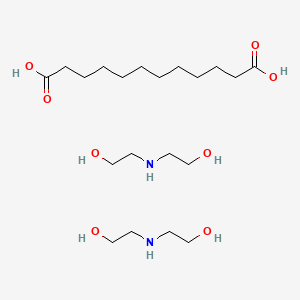
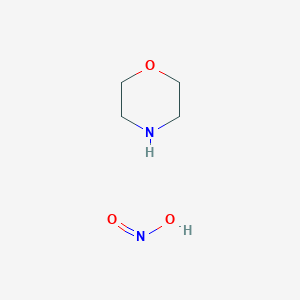
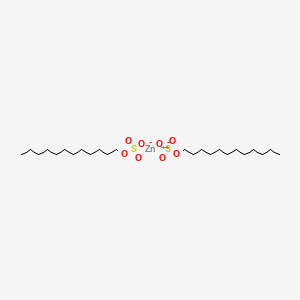
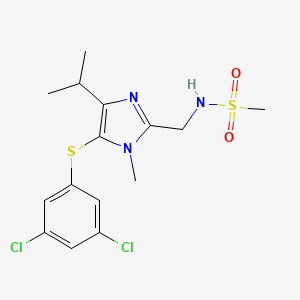
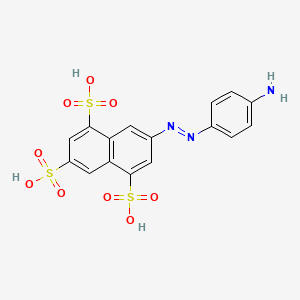
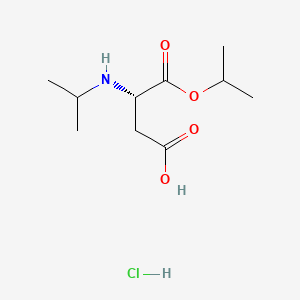
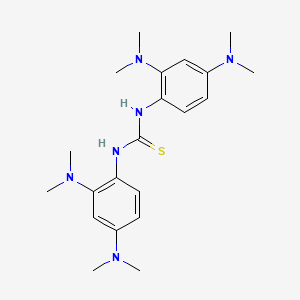
![[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide](/img/structure/B15179465.png)
